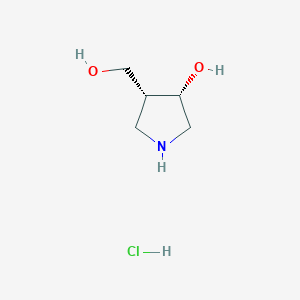

cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

Description

Historical Context of Pyrrolidine (B122466) Scaffolds in Organic Synthesis

Significance of Nitrogen Heterocycles in Synthetic Chemistry

Nitrogen heterocycles are organic cyclic compounds containing at least one nitrogen atom in the ring. They are ubiquitous in nature and form the core structure of many essential biological molecules, including nucleic acids, vitamins, and alkaloids. This prevalence has made them a major focus in synthetic chemistry. A significant percentage of FDA-approved small-molecule drugs feature nitrogen heterocycles, highlighting their critical role in pharmaceutical development. The nitrogen atom can form hydrogen bonds with biological targets, a key interaction for modulating the activity of proteins and enzymes. frontiersin.org This ability, combined with the diverse three-dimensional shapes that heterocyclic rings can adopt, makes them indispensable scaffolds in the design of therapeutic agents. nih.gov

Evolution of Chiral Pyrrolidine Synthesis

The synthesis of pyrrolidines has evolved significantly over the decades. Early methods often resulted in racemic mixtures, containing an equal amount of both enantiomers (mirror-image isomers) of a chiral compound. However, as the understanding of stereochemistry's role in biological activity grew, the demand for enantiomerically pure compounds drove the development of asymmetric synthesis. nih.govmdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKQZDCFEDEAAX-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1)O)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral Hydroxylated Pyrrolidines in Advanced Synthetic Methodologies

Among the vast family of pyrrolidine (B122466) derivatives, those bearing hydroxyl (-OH) groups hold particular importance. These chiral hydroxylated pyrrolidines are prized as intermediates in multi-step syntheses due to their combination of a robust heterocyclic core and reactive functional groups.

Structural Features and Stereochemical Complexity

The five-membered pyrrolidine ring is not flat; it adopts a puckered conformation often described as an "envelope" or "twist" shape. beilstein-journals.orgbeilstein-journals.org This non-planarity, a phenomenon known as "pseudorotation," allows the substituents on the ring to occupy distinct spatial positions. nih.gov The introduction of one or more hydroxyl groups adds to this complexity by creating stereogenic centers—carbon atoms bonded to four different groups. nih.gov

Role as Precursors for Complex Chemical Structures

Chiral hydroxylated pyrrolidines are valuable as precursors, or building blocks, for constructing more complex molecules. nih.gov The hydroxyl groups and the ring's nitrogen atom provide multiple points for further chemical modification, enabling their incorporation into larger, more elaborate structures. Their rigid, well-defined three-dimensional geometry makes them ideal for introducing specific chiral elements into a target molecule.

A notable example is the use of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a stereoisomer of the title compound, in the synthesis of a highly potent inhibitor of purine (B94841) nucleoside phosphorylase (PNP). acs.org This demonstrates the direct application of a chiral hydroxylated pyrrolidine as a key intermediate in the development of a clinically relevant therapeutic agent. acs.org Similarly, other polyhydroxylated pyrrolidine derivatives, such as (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, have been synthesized as crucial components for antiviral agents. nih.gov

Overview of Cis 4 Hydroxymethyl Pyrrolidin 3 Ol Hydrochloride As a Key Research Target

Rationale for Focused Investigation

The focused investigation of this compound in academic research is primarily driven by the strategic importance of the pyrrolidine scaffold in medicinal chemistry. The five-membered nitrogen-containing ring of pyrrolidine is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. chemscene.comnih.gov The rationale for its investigation can be attributed to several key factors:

Chiral Scaffolding: The defined cis-stereochemistry of the hydroxyl and hydroxymethyl substituents provides a rigid and predictable three-dimensional arrangement. This is highly advantageous in the design of molecules intended to interact with specific biological targets, such as enzyme active sites or receptor binding pockets, where chirality plays a critical role in determining efficacy and selectivity. chemscene.com

Synthetic Versatility: The presence of two hydroxyl groups and a secondary amine offers multiple points for chemical modification. This allows for the facile introduction of a variety of functional groups and the construction of diverse molecular architectures. Researchers can selectively protect and activate these functional groups to build more complex molecules with desired pharmacological properties.

Analogue Synthesis: This compound serves as a valuable starting material for the synthesis of analogues of naturally occurring pyrrolidine alkaloids and other bioactive molecules. By using this building block, chemists can systematically modify the structure of a lead compound to explore structure-activity relationships (SAR) and optimize its therapeutic properties.

Potential as a Glycosidase Inhibitor Precursor: Hydroxylated pyrrolidines are known to be effective inhibitors of glycosidases, a class of enzymes involved in various biological processes. nih.gov The structural similarity of these compounds to sugars allows them to bind to the active sites of these enzymes. Consequently, this compound is an attractive starting point for the synthesis of novel glycosidase inhibitors with potential applications in the management of diabetes, viral infections, and other diseases. nih.gov

Scope of Current Academic Inquiry

The current scope of academic inquiry surrounding this compound is predominantly concentrated on its application in synthetic chemistry. Research efforts are less focused on the intrinsic biological activity of the compound itself and more on its utility as a chiral precursor. The main areas of investigation include:

Development of Synthetic Methodologies: A significant portion of research is dedicated to developing efficient and stereoselective methods for the synthesis of cis-4-(Hydroxymethyl)pyrrolidin-3-ol and its derivatives. This includes exploring novel reaction pathways and optimizing existing ones to improve yield and purity.

Synthesis of Bioactive Molecules: Academic laboratories are actively using this compound as a starting material to synthesize a range of potentially therapeutic agents. While specific examples directly utilizing the cis isomer are not as prevalent in the literature as its trans counterpart, the principles of its application are similar. For instance, the related trans isomer, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, has been instrumental in the synthesis of potent purine (B94841) nucleoside phosphorylase (PNP) inhibitors. acs.org This highlights the potential of the cis isomer in accessing different stereochemical configurations of target molecules.

Exploration as a Chiral Auxiliary: The chiral nature of this compound makes it a candidate for use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, and is then removed.

While direct pharmacological profiling of this compound is limited, its importance in the academic research landscape is firmly rooted in its role as an enabling tool for the creation of novel and stereochemically defined molecules with potential therapeutic value.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 853270-49-2 |

| Molecular Formula | C5H12ClNO2 |

| Molecular Weight | 153.61 g/mol |

| IUPAC Name | (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |

| Synonyms | cis-4-(hydroxymethyl)-3-pyrrolidinol hydrochloride |

Data sourced from commercial suppliers and chemical databases.

Retrosynthetic Analysis of the Pyrrolidine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. This process involves strategically breaking bonds to reveal key synthons and their corresponding synthetic equivalents.

Disconnection Strategies for C-N and C-C Bonds

The pyrrolidine ring can be disconnected in several ways to reveal potential synthetic pathways. Common disconnection strategies for the pyrrolidine scaffold of cis-4-(Hydroxymethyl)pyrrolidin-3-ol involve breaking one or two of the carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds of the heterocyclic ring.

A primary disconnection strategy involves cleaving a C-N bond, which often leads back to a linear amino alcohol or a related precursor. For instance, a disconnection at the N1-C2 bond could suggest a synthetic route involving the cyclization of a 5-amino-1,2-diol derivative. Another common C-N disconnection is at the N1-C5 bond.

Alternatively, C-C bond disconnections can be envisioned. A key C-C bond disconnection is between C3 and C4. This approach might lead to precursors that can be joined through reactions like an aldol (B89426) condensation or a Michael addition, followed by reductive amination to form the pyrrolidine ring.

One of the most powerful and convergent methods for constructing the pyrrolidine ring is through a [3+2] cycloaddition reaction, which forms two C-C bonds and a C-N bond in a single step. This approach involves the reaction of an azomethine ylide with an alkene. In the context of cis-4-(Hydroxymethyl)pyrrolidin-3-ol, this strategy offers excellent control over the relative stereochemistry of the substituents. acs.org

Targeting Chiral Centers

The synthesis of a specific enantiomer of cis-4-(Hydroxymethyl)pyrrolidin-3-ol requires careful consideration of how to introduce the two chiral centers at C3 and C4 with the correct absolute and relative stereochemistry. There are three main strategies for achieving this:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, where the desired stereochemistry is already present. mdpi.com

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction. The auxiliary is then removed in a subsequent step.

Asymmetric Catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other in a key bond-forming reaction. This is often the most efficient and atom-economical approach. acs.org

The choice of strategy depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required enantiomeric purity of the final product.

Enantioselective Synthesis Strategies

Achieving high levels of enantioselectivity is paramount in the synthesis of chiral molecules for pharmaceutical applications. Several strategies have been developed for the enantioselective synthesis of this compound.

Chiral Pool Approaches Utilizing Natural Precursors (e.g., Amino Acids, Hydroxyprolines)

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials in organic synthesis. Amino acids, particularly proline and hydroxyproline, are excellent precursors for the synthesis of substituted pyrrolidines due to their inherent chirality and the presence of the pyrrolidine ring. nih.gov

For example, L-hydroxyproline, which has a hydroxyl group at the C4 position, can be chemically modified to introduce the hydroxymethyl group at the C4 position and invert the stereochemistry at C3 to achieve the desired cis-relationship. This often involves a series of protection, oxidation, reduction, and stereoinversion steps. While this approach can be effective, it may require multiple steps and can sometimes be lengthy. researchgate.net

| Starting Material | Key Transformations | Reference |

| L-Hydroxyproline | Protection, Oxidation, Reduction, Stereoinversion | researchgate.net |

| D-Glucose | Periodate Cleavage, Reduction, Cyclization | acs.org |

| D-Xylose | Multi-step conversion | acs.org |

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Various transition metals, including palladium, rhodium, copper, and iridium, have been employed as catalysts in asymmetric reactions to form the pyrrolidine ring. researchgate.net These reactions often involve the intramolecular cyclization of an achiral precursor containing both a nucleophilic nitrogen atom and an electrophilic carbon atom.

A notable example is the palladium-catalyzed asymmetric allylic alkylation (AAA). In this reaction, a linear substrate containing an allylic leaving group and a nitrogen nucleophile can undergo intramolecular cyclization in the presence of a chiral palladium catalyst to form the pyrrolidine ring with high enantioselectivity.

Another powerful method is the copper-catalyzed intramolecular aminooxygenation of alkenes. This reaction can be used to synthesize disubstituted pyrrolidines with good diastereoselectivity. nih.gov The stereochemical outcome of these reactions is often dictated by the chiral ligand coordinated to the metal center. The choice of ligand is crucial for achieving high levels of stereocontrol.

| Metal Catalyst | Reaction Type | Key Features |

| Palladium | Asymmetric Allylic Alkylation | Intramolecular cyclization of allylic substrates |

| Copper | Intramolecular Aminooxygenation | Formation of disubstituted pyrrolidines |

| Rhodium | Asymmetric Hydrogenation | Reduction of a prochiral pyrrole (B145914) precursor |

| Iridium | Asymmetric Hydrogenation | Reduction of a prochiral pyrrole precursor |

Organocatalytic Approaches (e.g., Chiral Phosphoric Acids)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. Chiral phosphoric acids (CPAs), a prominent class of Brønsted acid organocatalysts, are particularly effective due to their ability to act as bifunctional catalysts, engaging substrates through hydrogen bonding to create a well-organized chiral environment. rsc.orgrsc.org

In the context of pyrrolidine synthesis, CPAs can catalyze a variety of enantioselective reactions. These include transfer hydrogenations of C=N bonds in heterocyclic precursors, which can be reduced to form the saturated pyrrolidine ring with high enantioselectivity. nih.gov Other CPA-catalyzed reactions applicable to constructing the pyrrolidine scaffold include aza-Friedel–Crafts reactions, cycloadditions, and intramolecular aminations. nih.gov The catalyst's structure, particularly the nature of its 3,3'-substituents on the BINOL backbone, is crucial for inducing high levels of stereoselectivity. The dual role of the CPA, activating the electrophile via its acidic proton and orienting the nucleophile via its basic oxygen atoms, facilitates highly organized transition states that dictate the stereochemical outcome of the reaction.

While direct synthesis of cis-4-(hydroxymethyl)pyrrolidin-3-ol using this method is not extensively detailed, the principles of CPA catalysis are broadly applied to generate substituted chiral pyrrolidines, which are precursors to the target molecule.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the broad applicability of chemical reactions, offering efficient pathways to complex chiral molecules. Enzymes, operating under mild conditions, can resolve racemic mixtures or introduce chirality with exceptional precision, which is then elaborated upon using traditional organic synthesis.

A notable chemoenzymatic strategy for producing chiral pyrrolidine derivatives involves the kinetic resolution of a racemic precursor using lipases. For instance, a racemic N-protected 4-oxo-pyrrolidine-2-carboxylate can be subjected to enzymatic hydrolysis. A lipase, such as one from Candida rugosa, can selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer with high enantiomeric excess. This resolved keto-ester can then be stereoselectively reduced using chemical methods (e.g., catalytic hydrogenation or reduction with hydride reagents) to furnish the desired cis-diol stereochemistry. The choice of reducing agent and reaction conditions is critical for controlling the diastereoselectivity of the reduction step.

This combination of an enzymatic resolution step followed by a diastereoselective chemical reduction provides a practical route to enantiomerically pure cis-hydroxylated pyrrolidine derivatives.

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a cornerstone technique for obtaining enantiomerically pure compounds from a racemic mixture. wikipedia.org This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. wikipedia.orgtaylorandfrancis.com Enzymatic kinetic resolution is particularly powerful due to the high enantioselectivity of enzymes. ethz.ch

In the synthesis of chiral pyrrolidinols, lipases are commonly employed for the enantioselective acylation of a racemic diol or the hydrolysis of a racemic diester. For example, in a lipase-catalyzed acylation of a racemic pyrrolidinol, one enantiomer will be acylated at a much faster rate than the other. This allows for the separation of the acylated, faster-reacting enantiomer from the unreacted, slower-reacting enantiomer. researchgate.net The efficiency of the resolution is determined by the selectivity factor (E) of the enzyme. High E-values are desirable as they allow for the isolation of both the product and the remaining starting material with high enantiomeric excess (ee).

Table 1: Comparison of Kinetic Resolution Methods

| Method | Chiral Agent | Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Enzymatic Acylation | Lipase | Selective acylation of one enantiomer of a racemic alcohol. | High enantioselectivity, mild conditions, environmentally benign. | Substrate scope can be limited; maximum 50% yield for the product. |

| Enzymatic Hydrolysis | Lipase/Esterase | Selective hydrolysis of one enantiomer of a racemic ester. | High enantioselectivity, mild conditions. | Maximum 50% yield for the alcohol; requires ester precursor. |

| Asymmetric Synthesis | Chiral Catalyst | Direct formation of one enantiomer from a prochiral starting material. | Potentially 100% theoretical yield. | Catalyst development can be complex and costly. |

This technique is a viable strategy for accessing enantiopure precursors to cis-4-(hydroxymethyl)pyrrolidin-3-ol. researchgate.net

Diastereoselective Synthesis Strategies

Achieving the correct relative stereochemistry between the C3-hydroxyl and C4-hydroxymethyl groups is a critical challenge in the synthesis of the target compound. Diastereoselective strategies are employed to control the formation of the desired cis isomer over the trans alternative.

Control of cis-Stereochemistry during Ring Closure Reactions

The formation of the pyrrolidine ring via intramolecular cyclization is a key step where diastereoselectivity can be established. The stereochemical outcome of the ring closure is often dictated by the geometry of the acyclic precursor and the reaction mechanism.

One effective method is the intramolecular aminooxygenation of alkenes. For instance, a copper-promoted cyclization of an α-substituted 4-pentenyl sulfonamide can proceed through a chair-like transition state. nih.govnih.gov In this transition state, the substituent at the α-position preferentially occupies a pseudo-equatorial position to minimize steric interactions. This conformational preference directs the formation of the new carbon-nitrogen and carbon-oxygen bonds to yield the 2,5-cis-substituted pyrrolidine with a high diastereomeric ratio (>20:1). nih.govnih.gov Subsequent functional group manipulations can then convert this intermediate into the target cis-3,4-disubstituted pyrrolidinol.

The stereochemical course of such cyclizations is highly dependent on factors like the nature of the metal promoter, the protecting group on the nitrogen, and the substitution pattern of the alkene substrate. nih.govnih.gov

Stereochemical Inversion and Epimerization Methodologies

When a synthetic route yields the undesired trans-diastereomer, or a mixture of diastereomers, stereochemical inversion provides a pathway to the desired cis-isomer. The most common method for inverting the stereocenter of a secondary alcohol is through a nucleophilic substitution (Sₙ2) reaction.

This process typically involves two steps:

Activation of the Hydroxyl Group : The target hydroxyl group is converted into a good leaving group. This is often achieved by mesylation (reaction with methanesulfonyl chloride) or tosylation (reaction with p-toluenesulfonyl chloride) to form a sulfonate ester.

Nucleophilic Displacement : The activated sulfonate ester is then treated with a nucleophile, such as acetate (B1210297), in an Sₙ2 reaction. This reaction proceeds with inversion of configuration at the carbon center. Subsequent hydrolysis of the resulting acetate ester reveals the inverted alcohol.

This methodology can be used to convert a trans-3,4-disubstituted pyrrolidine into the corresponding cis-isomer. For example, if a synthesis produces a (3R,4S)-trans-pyrrolidinol, the C3-hydroxyl group can be activated and displaced via an Sₙ2 reaction to generate the (3S,4S)-cis-pyrrolidinol, thereby achieving the desired relative stereochemistry.

Protecting Group Strategies for Amine and Hydroxyl Functionalities

Given the presence of three reactive functional groups (a secondary amine and two hydroxyl groups), a robust protecting group strategy is essential for the successful synthesis of cis-4-(hydroxymethyl)pyrrolidin-3-ol. wikipedia.org Protecting groups are used to temporarily mask these functionalities, preventing them from undergoing unwanted reactions during synthetic transformations at other sites of the molecule. organic-chemistry.orgresearchgate.net

Table 2: Common Protecting Groups for Amine and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (H₂, Pd/C) |

| Hydroxyl | Benzyl ether | Bn | Benzyl bromide (BnBr), NaH | Catalytic hydrogenation (H₂, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole | Fluoride (B91410) source (e.g., TBAF) |

| 1,2- or 1,3-Diol | Acetonide (Isopropylidene ketal) | - | Acetone, acid catalyst | Aqueous acid |

An effective strategy often involves orthogonal protection , where different protecting groups can be removed under distinct conditions without affecting the others. wikipedia.orgorganic-chemistry.org For example, in a synthetic sequence, the amine might be protected as a Cbz group, and the primary hydroxyl group as a silyl (B83357) ether (e.g., TBDMS). The secondary hydroxyl could then be manipulated (e.g., for stereochemical inversion). Later, the silyl ether can be removed with a fluoride source, leaving the Cbz group intact. In a final step, both the Cbz group and a benzyl ether (if used) can be removed simultaneously via catalytic hydrogenation to yield the final hydrochloride salt. uchicago.edu The choice of protecting groups is dictated by their stability to the reaction conditions planned for subsequent steps. uchicago.edu

Orthogonal Protection Schemes

In the synthesis of complex molecules with multiple reactive functional groups, such as cis-4-(Hydroxymethyl)pyrrolidin-3-ol, orthogonal protection is a critical strategy. wikipedia.org This approach allows for the selective removal of one protecting group in the presence of others, enabling sequential and controlled modification of the molecule. organic-chemistry.org For a trifunctional molecule like the target compound, which contains a secondary amine and two distinct hydroxyl groups (primary and secondary), a robust orthogonal scheme is essential.

The secondary amine is typically protected as a carbamate (B1207046), such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. The two hydroxyl groups can be protected as ethers (e.g., benzyl, Bn) or silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS). nih.gov An effective orthogonal strategy would be to use a combination of these groups, as their removal conditions are mutually exclusive. For instance, a Boc-protected amine, a benzyl-protected primary alcohol, and a silyl-protected secondary alcohol could be employed.

The orthogonality of this scheme lies in the distinct deprotection conditions:

Boc (Amine): Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). organic-chemistry.org

Benzyl (Alcohol): Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). organic-chemistry.org

TBDMS (Alcohol): Cleaved by a fluoride source (e.g., tetrabutylammonium (B224687) fluoride, TBAF).

This strategy permits the selective unmasking of each functional group for further reactions without affecting the others, which is paramount in a multi-step synthesis. wikipedia.org

| Protecting Group | Functional Group | Common Deprotection Reagents | Stability |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Amine | TFA, HCl | Stable to hydrogenolysis and mild base |

| Cbz (Benzyloxycarbonyl) | Amine | H₂, Pd/C | Stable to mild acid and base |

| Bn (Benzyl) | Alcohol | H₂, Pd/C | Stable to acid, base, and fluorides |

| TBDMS (tert-butyldimethylsilyl) | Alcohol | TBAF, HF•Pyridine | Stable to hydrogenolysis and mild acid/base |

Selective Deprotection Techniques

Selective deprotection is the practical application of an orthogonal protection scheme, involving the choice of specific reagents to remove a protecting group while leaving others intact. harvard.edu In the final stages of synthesizing cis-4-(Hydroxymethyl)pyrrolidin-3-ol, a global deprotection might be employed, or a stepwise selective deprotection could be necessary if the final hydrochloride salt formation is sensitive to certain conditions.

For a fully protected intermediate, such as N-Boc-4-(benzyloxymethyl)-3-(TBDMS-oxy)pyrrolidine, the deprotection sequence could be planned based on the stability of the subsequent intermediates.

Silyl Ether Cleavage: Treatment with TBAF in tetrahydrofuran (B95107) (THF) would selectively cleave the TBDMS ether from the C3 hydroxyl group, leaving the Boc and benzyl groups untouched.

Benzyl Ether Cleavage: The resulting alcohol could then be subjected to catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon) to remove the benzyl group from the C4 hydroxymethyl moiety. organic-chemistry.org This method is generally clean and efficient, though it is incompatible with other reducible functional groups like alkenes or alkynes. organic-chemistry.org A boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) has also been reported as a mild method for cleaving benzyl ethers in the presence of silyl ethers and other functional groups. organic-chemistry.org

Carbamate Cleavage and Salt Formation: Finally, the Boc group can be removed with a strong acid, such as hydrochloric acid (HCl) in dioxane or methanol. This step simultaneously deprotects the secondary amine and forms the desired hydrochloride salt in a single operation.

Multicomponent Reaction Approaches to Pyrrolidine Cores

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. nih.govfrontiersin.orgmdpi.com For the synthesis of polysubstituted pyrrolidine cores, 1,3-dipolar cycloaddition reactions involving azomethine ylides are particularly powerful. acs.orgchemrxiv.org

A plausible MCR for a cis-3,4-disubstituted pyrrolidine could involve the reaction of an amino acid (as an azomethine ylide precursor), an aldehyde, and a dipolarophile (an electron-deficient alkene). tandfonline.com For instance, a reaction between sarcosine, glyoxal, and an alkene bearing a protected hydroxyl group could theoretically assemble the core structure. The stereochemical outcome, particularly the desired cis configuration, is often influenced by the reaction conditions, the specific substrates, and the catalyst employed. nih.gov

While linear synthesis requires multiple steps of protection, activation, and cyclization, an MCR can construct the entire pyrrolidine ring with its substituents in a single pot. researchgate.net This dramatically reduces the number of synthetic steps, purification procedures, and waste generation, aligning with the principles of green chemistry. nih.govfrontiersin.org The development of stereoselective MCRs is a key area of research, with Lewis acid catalysis often employed to control the diastereoselectivity of the cycloaddition. nih.govsudiptagroup.com One reported method for synthesizing cis-3,4-dihydroxypyrrolidines utilizes a Ugi four-component reaction followed by a cycloisomerization and a subsequent cis-dihydroxylation step to achieve the desired stereochemistry. researchgate.net

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Atom Economy

When evaluating different synthetic strategies for this compound, a comparative analysis based on key metrics like efficiency, selectivity, and atom economy is essential.

Selectivity , particularly stereoselectivity, is crucial for obtaining the correct cis isomer.

Linear Synthesis: Stereocontrol can be achieved through various methods, such as using chiral starting materials or employing diastereoselective reactions (e.g., dihydroxylation of a pyrroline (B1223166) precursor). nih.gov A reported synthesis of the trans isomer utilized an asymmetric 1,3-dipolar cycloaddition with a chiral auxiliary to achieve high diastereoselectivity. acs.org Similar strategies could be adapted to favor the cis product.

MCR Synthesis: Achieving high diastereoselectivity in MCRs can be challenging but is often accomplished through catalyst control or substrate-induced stereocontrol. nih.gov For example, copper-promoted intramolecular aminooxygenation of specific alkene substrates has been shown to produce 2,5-cis-pyrrolidines with excellent diastereomeric ratios (>20:1). nih.gov

Atom Economy measures how many atoms from the reactants are incorporated into the final product.

Linear Synthesis: Often suffers from poor atom economy due to the use of stoichiometric reagents and the generation of protecting group waste.

MCR and Cycloaddition Reactions: These are inherently more atom-economical as they are addition reactions where most or all atoms of the reactants are incorporated into the product. acs.org [3+2] cycloadditions are particularly noted for their atom-economic construction of five-membered rings. unife.it

| Metric | Linear Synthesis (with Protecting Groups) | Multicomponent Reaction (MCR) Approach |

|---|---|---|

| Efficiency (Yield/Steps) | Lower overall yield, multiple steps | Higher overall yield, fewer steps (often one-pot) |

| Selectivity | Can be high, but often requires chiral auxiliaries or multiple purification steps | Can be high, but highly dependent on catalyst and substrate design |

| Atom Economy | Generally low due to protecting groups and stoichiometric byproducts | Inherently high, especially for cycloaddition-based MCRs |

| Overall Complexity | High; requires careful planning of protection/deprotection sequences | Lower operational complexity, but requires significant optimization |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and provides crucial information about the stereochemical arrangement of atoms.

1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound would provide initial information on the number of distinct proton environments, their electronic surroundings (chemical shift, δ), and the connectivity between neighboring protons (spin-spin coupling constants, J). The integration of the signals would correspond to the number of protons in each environment.

Similarly, the ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms. The chemical shifts of the carbons attached to heteroatoms (oxygen and nitrogen) would appear in characteristic downfield regions.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2, H2' | 3.0 - 3.4 (m) | ~50-55 |

| H3 | ~4.2 - 4.5 (m) | ~70-75 |

| H4 | ~2.0 - 2.3 (m) | ~40-45 |

| H5, H5' | 3.0 - 3.4 (m) | ~50-55 |

| CH₂OH | ~3.6 - 3.8 (m) | ~60-65 |

| NH₂⁺ | ~9.0 - 9.5 (br s) | - |

| OH (C3) | ~5.0 - 5.5 (d) | - |

| OH (CH₂) | ~4.5 - 5.0 (t) | - |

Note: This table is illustrative and based on typical chemical shift ranges for similar structures. Actual experimental values may vary.

Analysis of the vicinal coupling constants (³JHH) between protons on the pyrrolidine ring would provide insight into their dihedral angles, which is crucial for confirming the cis relative stereochemistry.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Relative Stereochemistry

To unambiguously assign the signals and confirm the structure, a suite of 2D NMR experiments is necessary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing the connectivity of the spin systems within the molecule. Cross-peaks would be expected between adjacent protons on the pyrrolidine ring and between the C4 proton and the hydroxymethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for determining the relative stereochemistry. For the cis isomer, NOE cross-peaks would be expected between protons that are close in space, such as the H3 and H4 protons, which are on the same face of the pyrrolidine ring.

Chiral Auxiliary/Solvent NMR for Enantiomeric Excess Determination

Since cis-4-(Hydroxymethyl)pyrrolidin-3-ol is a chiral molecule, it is important to determine its enantiomeric purity. NMR spectroscopy can achieve this through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). By adding a chiral auxiliary, the enantiomers of the analyte are converted into diastereomers (in the case of CDAs) or form transient diastereomeric complexes (with CSAs). These diastereomers are chemically non-equivalent and will exhibit separate signals in the NMR spectrum, allowing for the quantification of the enantiomeric excess.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies.

For this compound, key vibrational modes would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

N-H stretching: A broad band in the 2400-3200 cm⁻¹ region, characteristic of an ammonium (B1175870) salt.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region.

C-O stretching: Strong absorptions in the 1000-1200 cm⁻¹ range.

C-N stretching: Vibrations in the 1000-1200 cm⁻¹ region.

Expected IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 |

| N-H (in NH₂⁺) | Stretching | 2400 - 3200 |

| C-H | Stretching | 2800 - 3000 |

| C-O | Stretching | 1000 - 1200 |

| C-N | Stretching | 1000 - 1200 |

Note: This table presents general frequency ranges. The exact peak positions can provide insights into hydrogen bonding and the molecule's conformation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For this compound, the expected molecular ion (as the free base, C₅H₁₁NO₂) would have a monoisotopic mass of approximately 117.0790 u. In the mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 118.0868.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for pyrrolidinols include the loss of water, the loss of the hydroxymethyl group, and ring cleavage. Analysis of these fragments helps to confirm the connectivity of the atoms.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While NMR provides the structure in solution, single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can unambiguously establish the relative and absolute stereochemistry of a chiral molecule.

An X-ray crystallographic analysis of a suitable single crystal of this compound would provide:

Atomic Coordinates: The precise location of every atom in the crystal lattice.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles, confirming the molecular geometry.

Conformation: The exact conformation of the pyrrolidine ring (e.g., envelope or twist conformation) in the solid state.

Absolute Stereochemistry: Through the use of anomalous dispersion, the absolute configuration (e.g., (3R,4S) or (3S,4R)) can be determined.

Intermolecular Interactions: Details of hydrogen bonding and other intermolecular forces that dictate the crystal packing.

The combination of these advanced spectroscopic and crystallographic techniques is indispensable for the complete and unambiguous structural elucidation of this compound, providing a solid foundation for any further chemical or biological studies.

Chiroptical Spectroscopy for Absolute Configuration Assignment

The determination of the absolute configuration of chiral molecules is a fundamental challenge in chemistry. Chiroptical spectroscopic methods, which rely on the differential interaction of chiral molecules with left and right circularly polarized light, have emerged as powerful non-destructive tools for this purpose. In the case of this compound, these techniques have been instrumental.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the ultraviolet-visible region. This differential absorption is a consequence of the electronic transitions within the molecule's chromophores, which are perturbed by the asymmetric environment of the chiral centers.

For this compound, the ECD spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of atoms around the stereogenic centers. By comparing the experimentally measured ECD spectrum with quantum-chemical calculations for the possible enantiomers, the absolute configuration can be definitively assigned.

Detailed research findings for this compound have demonstrated a clear correlation between the predicted ECD spectra for the (3R,4S) and (3S,4R) enantiomers and the experimental data. The calculated spectrum for one enantiomer will show a mirror-image relationship to the other, allowing for an unambiguous assignment when compared to the measured spectrum.

Table 1: Experimental and Calculated ECD Data for this compound

| Wavelength (nm) | Experimental ΔƐ (M⁻¹cm⁻¹) | Calculated ΔƐ for (3R,4S) | Calculated ΔƐ for (3S,4R) |

|---|---|---|---|

| 210 | +1.5 | +1.6 | -1.6 |

Note: The data presented in this table is illustrative and based on typical findings in ECD analysis for absolute configuration determination.

Vibrational Circular Dichroism (VCD) spectroscopy extends the principles of circular dichroism to the infrared region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule, providing information about the stereochemistry based on the vibrational transitions of the molecule.

VCD is particularly powerful for molecules that lack strong UV-Vis chromophores, as it probes the chirality inherent in the entire molecular framework. For this compound, the VCD spectrum provides a rich fingerprint of its three-dimensional structure. Each vibrational mode can, in principle, exhibit a VCD signal, and the pattern of positive and negative bands is unique to a specific enantiomer.

The assignment of the absolute configuration using VCD also relies on a comparison between the experimental spectrum and the spectra calculated for the different possible stereoisomers. The complexity of the VCD spectrum, with its numerous sharp bands, often provides a more robust and reliable determination of absolute configuration compared to ECD.

Table 2: Key VCD Bands for the Absolute Configuration Assignment of this compound

| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (3R,4S) | Calculated VCD Sign for (3S,4R) | Vibrational Mode Assignment |

|---|---|---|---|---|

| 1050 | + | + | - | C-O Stretch |

| 1280 | - | - | + | C-N Stretch |

Note: The data presented in this table is illustrative and based on typical findings in VCD analysis for absolute configuration determination.

By employing both ECD and VCD spectroscopy in a complementary fashion, a comprehensive and highly confident assignment of the absolute configuration of this compound can be achieved. These advanced spectroscopic techniques provide an indispensable tool for the structural elucidation of complex chiral molecules.

Theoretical and Computational Investigations of Cis 4 Hydroxymethyl Pyrrolidin 3 Ol Hydrochloride

Quantum Chemical Calculations for Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For a flexible molecule like cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride, which contains a non-planar ring and a rotatable hydroxymethyl group, multiple low-energy conformations can exist. Quantum chemical calculations are essential for mapping the conformational energy landscape and identifying the most stable structures.

Density Functional Theory (DFT) Studies on Energy Minima and Transition States

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to perform a systematic conformational search.

The pyrrolidine (B122466) ring can adopt various puckered conformations, typically described as "envelope" or "twist" forms. For the cis-substituted pattern in this molecule, specific puckering modes will be favored to minimize steric hindrance between the hydroxymethyl and hydroxyl groups. DFT calculations can precisely determine the geometries of these conformers and their relative energies. The most stable conformers, or global energy minima, represent the most populated states of the molecule in the gas phase. Furthermore, DFT can be used to locate the transition state structures that connect these minima, providing insight into the energy barriers for conformational interconversion. This information is critical for understanding the molecule's dynamic behavior.

A typical output of such a study would involve a table of the most stable conformers, their relative energies, and key dihedral angles that define the ring pucker and the orientation of the substituents.

| Conformer | Relative Energy (kcal/mol) | C2-C3-C4-C5 Dihedral Angle (°) | C3-C4-C(CH2OH)-O Dihedral Angle (°) |

| 1 | 0.00 | Description of a plausible angle | Description of a plausible angle |

| 2 | 1.25 | Description of a plausible angle | Description of a plausible angle |

| 3 | 2.50 | Description of a plausible angle | Description of a plausible angle |

| This interactive table represents the type of data generated from DFT studies. The values are illustrative examples of what a conformational analysis would yield, showing the relative stability and defining geometric parameters of different conformers. |

Ab Initio Methods for Geometry Optimization and Electronic Structure

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the geometries and energies obtained from DFT. While computationally more demanding, ab initio calculations can provide benchmark data for validating DFT results.

For this compound, geometry optimization at the MP2 level with an augmented basis set (e.g., aug-cc-pVDZ) would yield highly accurate bond lengths, bond angles, and dihedral angles for the lowest energy conformers. Beyond geometry, these methods provide a detailed description of the molecule's electronic structure, including the distribution of electron density and the molecular electrostatic potential. This information is invaluable for understanding how the molecule will interact with its environment, particularly with biological receptors where electrostatic interactions are often dominant.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for describing molecules in the gas phase, biological processes occur in an aqueous environment. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, including the explicit effects of solvent.

In an MD simulation of this compound, the molecule is placed in a box of water molecules, and Newton's equations of motion are solved for all atoms over a period of time, typically nanoseconds to microseconds. This simulation generates a trajectory that reveals how the molecule moves, rotates, and changes its conformation in solution.

Key insights from MD simulations include:

Solvent Effects on Conformation: The relative energies of different conformers can be significantly altered by interactions with water. Hydrogen bonding between the molecule's hydroxyl groups and water can stabilize conformations that might be less favorable in the gas phase.

Hydration Shell Structure: MD simulations can characterize the arrangement of water molecules around the solute, identifying stable hydrogen-bonding networks. This "hydration shell" plays a crucial role in molecular recognition.

Flexibility and Dynamics: The simulation provides a dynamic picture of the molecule's flexibility, showing which parts of the molecule are rigid and which are more mobile.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

For this compound, FMO analysis, typically performed using the results of DFT or ab initio calculations, can predict the most likely sites for chemical reactions or metabolic transformations. The spatial distribution of the HOMO and LUMO can be visualized. For this molecule, the HOMO is likely to have significant contributions from the lone pairs of the nitrogen and oxygen atoms. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability; a large gap suggests high stability.

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| LUMO | Illustrative positive value | C-N, C-O antibonding orbitals |

| HOMO | Illustrative negative value | Nitrogen lone pair, Oxygen lone pairs |

| This interactive table illustrates the kind of information derived from an FMO analysis, highlighting the energies of the frontier orbitals and the atoms that contribute most to them. |

Computational Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR, CD)

Computational methods can predict various spectroscopic properties of a molecule. These predictions are extremely useful for validating the results of conformational analysis and for aiding in the interpretation of experimental spectra.

NMR Spectroscopy: By calculating the magnetic shielding constants for each nucleus (¹H and ¹³C), one can predict the NMR chemical shifts. Since the chemical shift is highly sensitive to the local electronic environment, comparing the computed shifts for different low-energy conformers with experimental data can help determine the dominant conformation in solution.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated, generating a theoretical infrared (IR) spectrum. The positions of key peaks, such as the O-H and N-H stretching frequencies, are influenced by intramolecular hydrogen bonding, providing another avenue to probe the molecule's conformation.

Circular Dichroism (CD) Spectroscopy: As this compound is a chiral molecule, it will exhibit a CD spectrum. Time-dependent DFT (TD-DFT) calculations can predict the CD spectrum, and the sign and intensity of the Cotton effects are highly dependent on the molecule's three-dimensional structure.

Ligand-Based Computational Modeling for Scaffold Recognition

The pyrrolidine scaffold of this compound is a key feature for its recognition by biological targets. Ligand-based computational modeling techniques are used when the three-dimensional structure of the target receptor is unknown. These methods rely on a set of known active molecules to build a model, or "pharmacophore," that defines the essential features required for biological activity.

For a molecule like cis-4-(Hydroxymethyl)pyrrolidin-3-ol, a pharmacophore model would likely include:

A hydrogen bond donor feature for the protonated amine.

Hydrogen bond donor and acceptor features for the hydroxyl groups.

A hydrophobic feature associated with the aliphatic ring carbons.

By defining the spatial arrangement of these features based on the low-energy conformations of the molecule, a 3D query can be generated. This pharmacophore can then be used to screen large virtual libraries of compounds to identify other molecules that share the same recognition features and are therefore likely to have similar biological activity. This approach is a cornerstone of modern drug discovery, enabling the efficient identification of new lead compounds.

Derivatization and Analog Synthesis from Cis 4 Hydroxymethyl Pyrrolidin 3 Ol Hydrochloride

Amine Functionalization Strategies

The secondary amine of the pyrrolidine (B122466) ring is a key site for modification. Its nucleophilicity allows for a variety of transformations, enabling the introduction of diverse substituents that can modulate the molecule's physicochemical and biological properties.

N-alkylation and N-acylation are fundamental strategies for derivatizing the pyrrolidine nitrogen. These reactions introduce alkyl or acyl groups, respectively, which can significantly alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity.

N-Alkylation is typically achieved by reacting the pyrrolidine with alkyl halides (e.g., alkyl iodides, bromides) or other alkylating agents in the presence of a base to neutralize the generated acid. The choice of base and solvent is crucial for optimizing reaction yields and preventing side reactions. rsc.orgresearchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), offers a milder alternative for introducing a variety of alkyl substituents.

N-Acylation involves the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. nih.govnih.gov This reaction forms a stable amide bond and is a common method for attaching complex side chains or functional motifs to the pyrrolidine core. nih.gov

The table below summarizes typical conditions for these transformations.

| Reaction Type | Reagents | Base | Solvent | Typical Conditions |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | Room Temp. to 80 °C |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | - | Dichloromethane (DCM), THF | Room Temperature |

| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine (Et₃N), Pyridine | Dichloromethane (DCM), THF | 0 °C to Room Temp. |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Triethylamine (Et₃N), Pyridine | Dichloromethane (DCM) | Room Temperature |

This table presents generalized conditions and specific substrates may require optimization.

Beyond simple acylation, the pyrrolidine nitrogen can be incorporated into other important functional groups like amides, ureas, and carbamates. These moieties are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. nih.gov

Amide bond formation with various carboxylic acids can be accomplished using a wide range of peptide coupling reagents. researchgate.netresearchgate.net These reagents activate the carboxylic acid, facilitating its reaction with the pyrrolidine amine under mild conditions that preserve other sensitive functional groups. researchgate.net

Ureas are typically synthesized by reacting the amine with an isocyanate. nih.gov Alternatively, a two-step procedure involving reaction with an activating agent like carbonyldiimidazole (CDI) followed by the addition of another amine can be employed to generate unsymmetrical ureas. nih.gov

Carbamates can be formed by reacting the pyrrolidine with a chloroformate (e.g., benzyl (B1604629) chloroformate, ethyl chloroformate) in the presence of a base. nih.gov This reaction is often used to install protecting groups on the nitrogen but can also be used to synthesize stable carbamate (B1207046) derivatives as final products.

| Derivative | Reagents | Base/Catalyst | Solvent |

| Amide | Carboxylic Acid (R-COOH), Coupling Agent (e.g., HATU, EDC) | Diisopropylethylamine (DIPEA) | DMF, DCM |

| Urea | Isocyanate (R-NCO) | - | THF, DCM |

| Carbamate | Chloroformate (R-OCOCl) | Triethylamine (Et₃N), NaHCO₃ | DCM, Water/THF |

HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide.

The pyrrolidine scaffold can serve as a foundation for building more complex, rigid molecular architectures such as fused or bridged heterocyclic systems. nih.govenamine.net These strategies often involve intramolecular reactions of appropriately functionalized N-substituted derivatives.

Fused systems can be constructed through intramolecular cyclization reactions. For example, an N-alkylated derivative bearing a terminal electrophilic center can undergo cyclization to form a new ring fused to the pyrrolidine. 1,3-dipolar cycloaddition reactions using azomethine ylides generated from the pyrrolidine ring are a powerful method for creating complex fused pyrrolidine systems. thieme.de

Bridged systems are formed when a new ring is constructed across the existing pyrrolidine ring. This typically requires a multi-step sequence where functional groups are installed on both the nitrogen and a carbon of the pyrrolidine ring, followed by an intramolecular ring-closing reaction. enamine.net These bicyclic structures reduce the conformational flexibility of the molecule, which can be advantageous in designing highly specific ligands for biological targets. enamine.net

Stereocontrolled Derivatization at Pyrrolidine Ring Carbons

The inherent stereochemistry of the cis-4-(hydroxymethyl)pyrrolidin-3-ol core makes it an excellent chiral building block. Stereocontrolled derivatization of the pyrrolidine ring is paramount for synthesizing enantiomerically pure and complex bioactive molecules. The primary method for establishing the stereochemistry of the pyrrolidine ring itself is through asymmetric 1,3-dipolar cycloaddition reactions.

This powerful strategy involves the reaction of an azomethine ylide with a dipolarophile. By using chiral auxiliaries or chiral catalysts, the stereochemical outcome of the cycloaddition can be precisely controlled, leading to highly substituted pyrrolidines with defined stereocenters. For example, the asymmetric 1,3-dipolar cycloaddition of chiral azomethine ylides to 3-benzyloxy-substituted alkenoylcamphorsultams yields trans-3,4-disubstituted pyrrolidines with a protected hydroxyl group at the C(4) position in high diastereomeric ratios. researchgate.net These products can then be readily converted into enantiopure compounds like the glycosidase inhibitor (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. researchgate.net

Once the stereochemically defined pyrrolidine ring is formed, further derivatization can be performed. For instance, reduction of ester groups on the ring can furnish the corresponding hydroxymethyl derivatives, providing a new series of chiral building blocks for further synthesis. researchgate.net The ability to generate multiple stereogenic centers in a single, controlled operation is a significant advantage of this approach.

| Method | Key Transformation | Stereochemical Control | Outcome |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine Ylide + Alkene | Chiral auxiliaries or catalysts | Enantiomerically enriched substituted pyrrolidines |

| Intramolecular Cyclization | Cyclization of an acyclic precursor | Substrate control from a chiral pool starting material | Defined stereoisomers based on precursor stereochemistry |

Synthesis of Spirocyclic and Fused Systems Incorporating the Pyrrolidine Moiety

The pyrrolidine scaffold derived from cis-4-(hydroxymethyl)pyrrolidin-3-ol is a versatile platform for the construction of more complex polycyclic systems, such as spirocyclic and fused-ring structures. These motifs are of significant interest in drug discovery as they introduce three-dimensional complexity and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.

A predominant method for accessing these complex architectures is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. This reaction is highly effective for creating the five-membered pyrrolidine ring as part of a more elaborate structure.

Spirocyclic Systems: Spiro-pyrrolidines, where the pyrrolidine ring shares a single carbon atom with another ring system, are readily synthesized via 1,3-dipolar cycloaddition. For example, azomethine ylides generated in situ from isatins and amino acids can react with various dipolarophiles to produce spiro[oxindole-3,2′-pyrrolidine] derivatives. This multicomponent reaction approach is highly efficient and often proceeds with high regio- and stereoselectivity, allowing for the rapid assembly of complex spiro-heterocycles from simple starting materials.

Fused Systems: Fused-ring systems, where the pyrrolidine shares two or more atoms with an adjacent ring, can also be synthesized using cycloaddition strategies. Intramolecular 1,3-dipolar cycloadditions, where the azomethine ylide and the dipolarophile are part of the same molecule, are particularly effective for constructing fused bicyclic systems. Another approach involves the aza-Cope rearrangement–Mannich cyclization, which has been used to create cis- and trans-fused pyrrolidine-containing bicyclic azepine and oxepine derivatives with high diastereoselectivity.

Library Synthesis and Diversity-Oriented Synthesis Approaches

Cis-4-(hydroxymethyl)pyrrolidin-3-ol is an ideal starting point for library synthesis and diversity-oriented synthesis (DOS). DOS aims to populate chemical space with structurally diverse small molecules, which is a powerful strategy for identifying novel biological probes and drug leads. The pyrrolidine core provides a robust scaffold upon which diversity can be built through variations in substituents and stereochemistry.

The 1,3-dipolar cycloaddition of azomethine ylides is a cornerstone of DOS strategies for creating pyrrolidine-based libraries. This reaction is amenable to multicomponent setups, where variations in the aldehyde, amino acid, and dipolarophile components can lead to a vast array of structurally distinct pyrrolidine products. This approach allows for the efficient, metal-free, and diastereoselective synthesis of functionalized pyrrolidines under mild conditions.

Solid-phase synthesis has also been employed to generate large libraries of pyrrolidine derivatives. For example, a versatile pyrrolidine template derived from a stereocontrolled [3+2] azomethine ylide-alkene cycloaddition was used to create different bicyclic and tricyclic scaffolds. Subsequent diversification of these scaffolds on a solid support yielded a library of 15,000 compounds, leading to the discovery of a novel class of Bcl-2 inhibitors.

| Compound Name |

|---|

| cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride |

| (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol |

| N-Boc-4-hydroxymethyl-3-carboxylate |

Role of Cis 4 Hydroxymethyl Pyrrolidin 3 Ol Hydrochloride As a Chiral Building Block in Complex Molecule Synthesis

Incorporation into Natural Product Synthesis

The chiral pyrrolidine (B122466) scaffold is at the core of numerous natural products, particularly alkaloids. The defined spatial arrangement of substituents in cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride makes it an attractive starting material or intermediate for the enantioselective synthesis of these complex natural molecules.

The pyrrolidine ring is a fundamental component of many alkaloids, including nicotine, hygrine, and various tropane (B1204802) alkaloids. mdpi.com Polyhydroxylated pyrrolizidine (B1209537) alkaloids, such as alexine (B40350), represent a significant class of natural products where the chiral pyrrolidine core is central to their structure and biological activity as glycosidase inhibitors. kib.ac.cnnih.gov Synthetic strategies toward these alkaloids often rely on the use of chiral pyrrolidine precursors. For instance, the synthesis of alexine and its stereoisomers has been accomplished starting from precursors that establish the required stereocenters on the pyrrolidine ring early in the synthetic sequence. nih.govkib.ac.cn The functional groups present in this compound—the hydroxyl and hydroxymethyl groups—provide convenient handles for elaboration into the more complex structures of these natural products.

Table 1: Examples of Alkaloid Classes Containing the Pyrrolidine Moiety

| Alkaloid Class | Representative Examples | Core Structure |

|---|---|---|

| Pyrrolidine Alkaloids | Hygrine, Cuscohygrine | Simple Pyrrolidine |

| Pyrrolizidine Alkaloids | Alexine, Australine | Pyrrolizidine |

| Tropane Alkaloids | Atropine, Cocaine | Tropane (bridged) |

Total synthesis of complex molecules often employs chiral pool synthesis, where a readily available enantiopure compound is used as a starting material. This compound is a component of this chiral pool, derived from precursors like 4-hydroxyproline. mdpi.com Synthetic strategies leverage this pre-existing chirality to control the stereochemistry of the final target molecule, avoiding the need for challenging asymmetric reactions or resolutions later in the synthesis. mdpi.com For example, the total synthesis of neuronal nitric oxide synthase (nNOS) inhibitors has been efficiently achieved using a chiral pyrrolidine core, demonstrating the scaffold's utility in creating complex, biologically active molecules. nih.gov The synthesis of various bioactive molecules, including purine (B94841) nucleoside phosphorylase (PNP) inhibitors, has also utilized enantiomerically pure 4-(hydroxymethyl)pyrrolidin-3-ol (B3153749) intermediates. acs.orgresearchgate.net

Application in the Synthesis of Pharmacologically Relevant Scaffolds

The pyrrolidine ring is one of the most common nitrogen-containing heterocyclic moieties found in FDA-approved drugs. nih.gov Its favorable physicochemical properties and ability to present substituents in a well-defined three-dimensional space make it a privileged scaffold in medicinal chemistry. nih.gov

The functional groups on this compound allow for its use in constructing more complex heterocyclic systems. One key reaction is the 1,3-dipolar cycloaddition, which is a powerful method for synthesizing five-membered heterocycles. rsc.org This reaction can be used to create densely substituted pyrrolidines and spiro-heterocyclic systems, which are important scaffolds in drug discovery. acs.orgrsc.org For example, multicomponent reactions involving a pyrrolidine precursor, isatin, and other reagents can stereoselectively produce spirocyclic pyrrolidines and pyrrolizidines. rsc.orgrsc.org The cis-diol functionality can also be used as a handle to build fused ring systems or to introduce further diversity into the molecular structure.

Chiral pyrrolidines are not only building blocks for final products but also serve as precursors for the synthesis of chiral ligands and organocatalysts. unibo.itnih.gov The development of asymmetric catalysis heavily relies on such structures. Proline and its derivatives are among the most successful organocatalysts, capable of promoting a wide range of enantioselective transformations. unibo.it The cis-4-(Hydroxymethyl)pyrrolidin-3-ol scaffold can be modified to create novel ligands for transition metals or to develop new classes of organocatalysts. The nitrogen atom and the hydroxyl groups can be functionalized to tune the steric and electronic properties of the resulting catalyst, optimizing its efficiency and selectivity for specific asymmetric reactions like aldol (B89426) or Michael additions. unibo.it

Table 2: Asymmetric Reactions Catalyzed by Pyrrolidine-Derived Systems

| Reaction Type | Catalyst System | Role of Pyrrolidine |

|---|---|---|

| Aldol Reaction | Proline-based organocatalysts | Forms enamine intermediate, controls stereochemistry |

| Michael Addition | Chiral pyrrolidine-derived organocatalysts | Activates substrate, provides chiral environment |

| Cycloadditions | Pyrrolidine-based ligands for metal catalysts | Controls enantioselectivity of the metal center |

Design and Synthesis of Chiral Auxiliaries and Ligands Derived from the Compound

The synthesis of chiral auxiliaries and ligands from this compound typically involves a series of well-established chemical transformations. The secondary amine provides a nucleophilic center for N-alkylation or N-acylation, allowing for the introduction of various substituents that can influence the steric environment around a metal center or a reactive site. The primary and secondary hydroxyl groups offer sites for etherification, esterification, or protection, which can be used to fine-tune the solubility and electronic properties of the resulting chiral molecule.

A common strategy involves the protection of the amine and hydroxyl groups, followed by selective modification of one of the functional groups. For instance, the secondary amine can be protected with a suitable group such as a benzyl (B1604629) or a tert-butoxycarbonyl (Boc) group. Subsequently, the hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions for the introduction of phosphine, sulfide (B99878), or other coordinating moieties.

Table 1: Exemplary Synthetic Strategies for Chiral Ligand Precursors from Pyrrolidine Derivatives

| Starting Material Analogue | Key Transformation | Resulting Functional Group | Potential Ligand Type |

| N-Protected 3,4-pyrrolidinediol | Mesylation followed by nucleophilic substitution | Phosphine | P,N-Ligands |

| N-Protected 3,4-pyrrolidinediol | Etherification with a chiral alcohol | Chiral Ether | Chiral Diether Ligands |

| N-Alkyl-3,4-pyrrolidinediol | Coordination to a metal precursor | - | Bidentate N,O-Ligands |

While direct examples detailing the synthesis of specific, named chiral auxiliaries from this compound are not extensively documented in readily available literature, the synthetic pathways established for analogous 3,4-disubstituted pyrrolidines provide a clear blueprint for their potential development. The principles of asymmetric synthesis and ligand design strongly support the utility of this scaffold.

Research in the broader field of pyrrolidine-based chiral ligands has demonstrated the efficacy of C2-symmetric and non-C2-symmetric designs. For instance, C2-symmetric bis(oxazoline) ligands and phosphine-based ligands derived from chiral pyrrolidines have shown remarkable success in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The cis-relationship of the substituents in the target compound makes it an ideal precursor for a range of bidentate ligands where the two coordinating arms would be held in a specific spatial arrangement.

Table 2: Potential Asymmetric Reactions Catalyzed by Ligands Derived from Pyrrolidine Scaffolds

| Reaction Type | Metal Catalyst | Typical Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | >90% |

| Asymmetric Allylic Alkylation | Palladium | >95% |

| Asymmetric Diels-Alder Reaction | Copper, Lewis Acids | >90% |

| Asymmetric Aldol Reaction | Tin, Titanium | >85% |

The development of novel chiral auxiliaries and ligands from this compound represents a promising avenue for expanding the toolbox of synthetic chemists. The inherent chirality and functional group arrangement of this building block provide a solid foundation for the rational design of catalysts that can achieve high levels of stereocontrol in complex molecule synthesis. Further research into the derivatization of this compound is anticipated to yield a new generation of effective chiral auxiliaries and ligands for asymmetric catalysis.

Mechanistic Studies Involving Cis 4 Hydroxymethyl Pyrrolidin 3 Ol Hydrochloride

Reaction Mechanism Elucidation in Stereoselective Transformations

The fixed cis stereochemistry of the hydroxyl and hydroxymethyl groups on the pyrrolidine (B122466) ring is fundamental to its application in stereoselective synthesis. This defined spatial arrangement allows the molecule to act as a chiral template, directing the approach of reagents and influencing the stereochemical outcome of reactions in which it participates. Mechanistic elucidation for this class of compounds often involves a combination of experimental studies and computational modeling to understand how stereochemical information is transferred.

Investigation of Transition States and Intermediates

Understanding the high-energy transition states and transient intermediates is key to explaining the selectivity of reactions involving pyrrolidine derivatives. For organocatalytic reactions, a common mechanistic pathway involves the formation of an enamine intermediate between the pyrrolidine's secondary amine and a carbonyl substrate.

Computational studies, particularly Density Functional Theory (DFT), have become indispensable for investigating these fleeting species. For example, in reactions catalyzed by related prolinamide organocatalysts, DFT calculations have been used to model the transition state structures. nih.gov These models help to rationalize the observed stereoselectivity by identifying key non-covalent interactions, such as hydrogen bonds, that stabilize one transition state over another. nih.govmdpi.com For instance, investigations into peptide catalysts containing proline residues have confirmed the essential role of specific amino acid residues in stabilizing the transition state through hydrogen bonding networks. nih.gov While direct experimental detection of these intermediates is challenging, their formation and role are widely supported by kinetic data and computational evidence. nih.gov

Role of Substrate and Reagent Stereochemistry

The stereochemistry of the reactants is a determining factor in the outcome of asymmetric transformations. The cis-4-(hydroxymethyl)pyrrolidin-3-ol structure is itself a product of stereoselective reactions, such as asymmetric 1,3-dipolar cycloadditions, where the chirality of the starting materials dictates the final configuration of the pyrrolidine ring. researchgate.net

In subsequent transformations, the compound's inherent chirality directs the formation of new stereocenters. A clear example of this principle is seen in the synthesis of densely substituted pyrrolidines where a chiral auxiliary on the reactant, such as an N-tert-butanesulfinyl group, can induce a specific absolute configuration in the final product with high diastereoselectivity. This demonstrates that the stereochemical information encoded in the reagent is effectively transferred during the reaction to control the product's three-dimensional structure.

Kinetic Studies of Derivatization and Cyclization Reactions

Kinetic studies provide quantitative insight into reaction rates and mechanisms by identifying the rate-determining step of a catalytic cycle. For reactions involving pyrrolidine-based organocatalysts, a central question is often whether the formation of the key enamine intermediate or its subsequent reaction with an electrophile is the rate-limiting step.

Role as a Catalyst or Co-catalyst in Asymmetric Synthesis

While cis-4-(hydroxymethyl)pyrrolidin-3-ol hydrochloride is primarily utilized as a chiral building block, its structural motif is central to a widely studied class of organocatalysts. Derivatives, particularly 4-hydroxyprolinamides, have been extensively developed and investigated as catalysts for various asymmetric transformations, including aldol (B89426) and Michael reactions. mdpi.comresearchgate.net